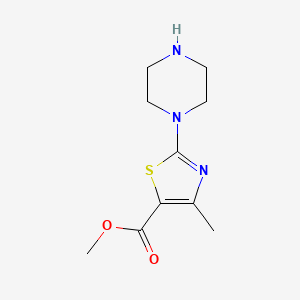

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC17825971

Molecular Formula: C10H15N3O2S

Molecular Weight: 241.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O2S |

|---|---|

| Molecular Weight | 241.31 g/mol |

| IUPAC Name | methyl 4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C10H15N3O2S/c1-7-8(9(14)15-2)16-10(12-7)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3 |

| Standard InChI Key | OUESYYCMAIRBNS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)N2CCNCC2)C(=O)OC |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate, delineates its core components:

-

A thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).

-

A methyl group at position 4 of the thiazole.

-

A piperazine substituent (a six-membered diamine ring) at position 2.

-

A methyl ester (-COOCH₃) at position 5.

The molecular formula is , with a molecular weight of 280.33 g/mol. The piperazine group introduces basicity and water solubility, while the thiazole and ester groups contribute to lipophilicity, creating a balanced pharmacokinetic profile .

Synthetic Pathways

Thiazole Ring Formation

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioamides. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea derivatives to form 4-methylthiazole-5-carboxylate intermediates . Modifications include:

-

Reduction steps: NaBH₄/AlCl₃ systems reduce ester groups to hydroxymethyl intermediates, as seen in the preparation of 4-methyl-5-hydroxymethyl-thiazole .

-

Oxidation: TEMPO-mediated oxidation or PCC (pyridinium chlorochromate) converts hydroxymethyl groups to formyl derivatives, critical for introducing reactive sites .

Piperazine Integration

The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. In one approach, 2-chloro-4-methylthiazole-5-carboxylate reacts with piperazine under basic conditions. Alternatively, EDCl/HOBt-mediated coupling links thiazole-5-carboxylic acids to N-substituted piperazines, as demonstrated in the synthesis of analogous (2-substituted-4-methylthiazol-5-yl)(piperazin-1-yl)methanones .

Example Synthesis

-

Step 1: Ethyl 4-methylthiazole-5-carboxylate is hydrolyzed to the carboxylic acid using NaOH.

-

Step 2: The acid is activated with EDCl/HOBt and coupled to piperazine in DMF.

-

Step 3: Methyl esterification is achieved via methanol/H₂SO₄ .

Physicochemical Properties

While experimental data for the compound is sparse, analogs provide reliable estimates:

Biological Activity

Thiazole-piperazine hybrids exhibit broad bioactivity:

-

Antimicrobial Activity: Analogs with 4-chlorobenzyl piperazine show MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

Antioxidant Potential: Thiazole derivatives scavenge free radicals via sulfur and nitrogen heteroatoms.

-

CNS Modulation: Piperazine’s affinity for neurotransmitter receptors (e.g., 5-HT, dopamine) suggests neuroactive potential.

Applications in Drug Development

The compound’s dual pharmacophoric groups make it a candidate for:

-

Antibacterial Agents: Targeting bacterial enoyl-ACP reductase .

-

Antipsychotics: Piperazine’s role in dopamine D₂ receptor antagonism.

-

Prodrug Design: Ester groups enable hydrolytic activation in vivo.

Recent Advances and Future Directions

Recent patents highlight improved synthetic yields (e.g., >99% purity via PCC oxidation) , while structure-activity relationship (SAR) studies emphasize the impact of substituents on piperazine and thiazole rings . Future research should prioritize:

-

In vivo pharmacokinetic studies.

-

Target identification using computational docking.

-

Derivatization to enhance solubility (e.g., replacing methyl ester with carboxylate).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume